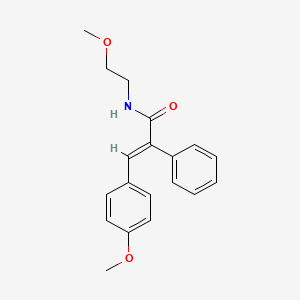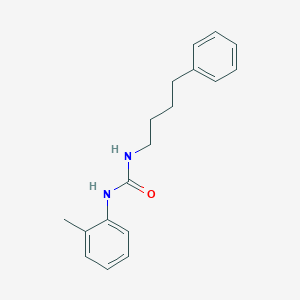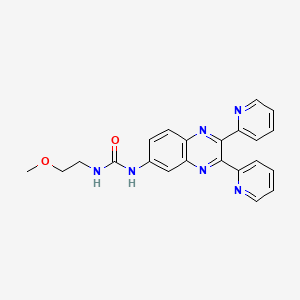![molecular formula C16H15Cl2N3 B5128076 9-(2-chlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5128076.png)
9-(2-chlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-chlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects biochemical and physiological processes. In
作用机制
The mechanism of action of 9-(2-chlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride involves the inhibition of various enzymes and proteins involved in cellular processes. It has been found to inhibit DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit protein kinase C, an enzyme that is involved in cell signaling and regulation. Additionally, it has been found to inhibit the activity of ribonucleotide reductase, an enzyme that is involved in the synthesis of DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific cellular processes that are affected. In cancer cells, the compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In viral infections, the compound has been found to inhibit viral replication and reduce the viral load. In bacterial infections, the compound has been found to inhibit bacterial growth and disrupt cell membrane integrity.
实验室实验的优点和局限性
The advantages of using 9-(2-chlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride in lab experiments include its diverse range of applications and its potency in inhibiting cellular processes. Additionally, the compound has been shown to have low toxicity in animal studies. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential for off-target effects due to its broad mechanism of action.
未来方向
For the study of 9-(2-chlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride include the exploration of its potential applications in other disease models, such as autoimmune diseases and neurological disorders. Additionally, the development of more potent and selective analogs of the compound could lead to improved therapeutic efficacy and reduced toxicity. Finally, the investigation of the compound's pharmacokinetic properties and metabolism could provide insights into its potential for clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. The compound has been synthesized using a specific method and has been found to have antitumor, antiviral, and antibacterial properties. Its mechanism of action involves the inhibition of various enzymes and proteins involved in cellular processes, leading to diverse biochemical and physiological effects. While the compound has advantages and limitations for lab experiments, its potential for future directions in scientific research is promising.
合成方法
The synthesis of 9-(2-chlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride involves a series of steps that have been described in scientific literature. The method involves the reaction of 2-aminobenzimidazole with 2-chlorobenzyl chloride in the presence of a base, followed by the addition of hydrochloric acid to produce the hydrochloride salt of the compound. The purity and yield of the compound can be optimized through various purification techniques such as recrystallization and column chromatography.
科学研究应用
9-(2-chlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride has been studied for its potential applications in scientific research. It has been found to have antitumor, antiviral, and antibacterial properties. In particular, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to inhibit the replication of viruses such as hepatitis B and C, and herpes simplex virus. It has also been shown to have antibacterial activity against gram-positive and gram-negative bacteria.
属性
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3.ClH/c17-13-6-2-1-5-12(13)11-20-15-8-4-3-7-14(15)19-10-9-18-16(19)20;/h1-8H,9-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYYVXMIRKUHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N(C2=N1)CC4=CC=CC=C4Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128001.png)
![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-3-bromobenzamide](/img/structure/B5128020.png)
![N~2~-benzyl-N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5128025.png)
![N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5128027.png)
![N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5128034.png)
![1-methyl-4-(10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinolin-8-yl)pyridinium iodide](/img/structure/B5128038.png)


![N-(4-bromo-3-chlorophenyl)-2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5128060.png)
![[6-fluoro-1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide](/img/structure/B5128065.png)
![4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5128070.png)

![2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B5128091.png)